molecular formula C16H24O2 B2423977 3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol CAS No. 2089651-72-7

3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol

Cat. No.: B2423977
CAS No.: 2089651-72-7
M. Wt: 248.366
InChI Key: ZIKTUEUPTXROBT-UHFFFAOYSA-N
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Description

3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol is an organic compound with the molecular formula C16H24O2. It is characterized by a phenyl ring substituted with a 2-methylcyclohexyloxy group and a propanol chain. This compound is known for its pale-yellow to yellow-brown liquid form and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol typically involves the reaction of 4-(2-methylcyclohexyloxy)benzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:

  • Solvent: Anhydrous ether or tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Reagents: Grignard reagent (e.g., methylmagnesium bromide), reducing agent (e.g., sodium borohydride)

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

Scientific Research Applications

3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, altering their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol
  • 3-(2-(2-Methylcyclohexyloxy)phenyl)propan-1-ol

Uniqueness

3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-[4-(2-methylcyclohexyl)oxyphenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-13-5-2-3-7-16(13)18-15-10-8-14(9-11-15)6-4-12-17/h8-11,13,16-17H,2-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKTUEUPTXROBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OC2=CC=C(C=C2)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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